Cas no 898755-25-4 (2'-Azetidinomethyl-2,5-dichlorobenzophenone)

2'-Azetidinomethyl-2,5-dichlorobenzophenone is a specialized benzophenone derivative featuring an azetidinomethyl substituent at the 2' position and chlorine atoms at the 2 and 5 positions of the phenyl ring. This structural configuration imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The azetidine ring enhances steric and electronic properties, facilitating targeted modifications in complex molecular frameworks. Its dichlorinated aromatic moiety further contributes to stability and versatility in cross-coupling reactions. This compound is suited for applications requiring precise functionalization, offering synthetic chemists a robust building block for constructing advanced heterocyclic systems.
2'-Azetidinomethyl-2,5-dichlorobenzophenone structure
898755-25-4 structure
Product Name:2'-Azetidinomethyl-2,5-dichlorobenzophenone
CAS No:898755-25-4
MF:C17H15Cl2NO
MW:320.213102579117
CID:870919
PubChem ID:24725331
Update Time:2025-06-12

2'-Azetidinomethyl-2,5-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone
    • 2'-AZETIDINOMETHYL-2,5-DICHLOROBENZOPHENONE
    • UK 5099
    • 2'-AZETIDIN-1-YLMETHYL-2,5-DICHLOROBENZOPHENONE
    • SB51630
    • AKOS016020773
    • 1-{[2-(2,5-DICHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • (2-(Azetidin-1-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone
    • DTXSID70643726
    • {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone
    • 898755-25-4
    • 2'-Azetidinomethyl-2,5-dichlorobenzophenone
    • MDL: MFCD03842614
    • Inchi: 1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
    • InChI Key: PHYPGJMIRFCBJB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C1=CC=CC=C1CN1CCC1)=O)Cl

Computed Properties

  • Exact Mass: 319.05300
  • Monoisotopic Mass: 319.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 4.36800

2'-Azetidinomethyl-2,5-dichlorobenzophenone Pricemore >>

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Additional information on 2'-Azetidinomethyl-2,5-dichlorobenzophenone

Comprehensive Overview of 2'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS No. 898755-25-4)

2'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS No. 898755-25-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique azetidinyl and dichlorobenzophenone moieties, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural complexity and functional versatility make it a subject of interest for researchers exploring novel therapeutic agents and advanced material science applications.

The molecular structure of 2'-Azetidinomethyl-2,5-dichlorobenzophenone combines a benzophenone core with an azetidine ring, a configuration that enhances its potential for interaction with biological targets. This compound is particularly relevant in the context of drug discovery, where its scaffold is utilized to develop inhibitors for enzymes or receptors involved in disease pathways. Recent studies highlight its utility in designing small-molecule therapeutics, especially in oncology and neurology, aligning with the growing demand for precision medicine.

In the realm of organic synthesis, CAS No. 898755-25-4 is valued for its role as a building block in multicomponent reactions. Its dichlorinated aromatic ring and azetidinylmethyl side chain offer reactive sites for further functionalization, enabling the creation of diverse derivatives. This adaptability is crucial for high-throughput screening programs, where researchers seek to optimize compound libraries for specific biological activities.

From an industrial perspective, the compound's stability and solubility profile make it suitable for scale-up processes. Manufacturers emphasize its compatibility with green chemistry principles, such as reduced waste generation and energy-efficient synthesis routes. These attributes resonate with the global push toward sustainable chemical production, a topic frequently searched by professionals in the field.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 2'-Azetidinomethyl-2,5-dichlorobenzophenone, ensuring purity and consistency. Quality control protocols for this compound adhere to stringent GMP standards, addressing concerns raised by regulatory bodies and end-users about reproducibility in research applications.

Emerging trends in AI-driven drug design have further amplified interest in this compound. Computational models leverage its structural data to predict binding affinities and optimize pharmacokinetic properties, a process often queried in academic and industrial forums. Additionally, its potential role in covalent inhibitor development aligns with current explorations into targeted therapies for complex diseases.

In summary, 2'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS No. 898755-25-4) represents a convergence of synthetic utility and biomedical relevance. Its applications span from medicinal chemistry to material science, reflecting the interdisciplinary nature of modern scientific inquiry. As research continues to uncover new uses for this compound, its prominence in peer-reviewed literature and patent filings is expected to grow, solidifying its position as a valuable asset in innovation-driven industries.

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